1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-

Descripción general

Descripción

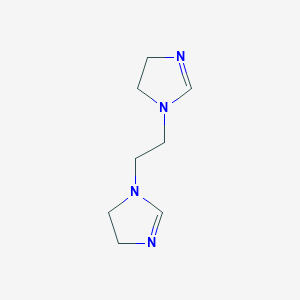

1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] is a chemical compound with the molecular formula C8H10N4. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique structure, which includes two imidazole rings connected by an ethylene bridge. It has various applications in scientific research and industry due to its versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] typically involves the reaction of imidazole with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the imidazole rings attack the carbon atoms of the ethylene dibromide, resulting in the formation of the bis-imidazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include imidazole, ethylene dibromide, and a strong base such as sodium hydroxide or potassium hydroxide .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole rings to dihydroimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Coordination Chemistry

- Role as Ligand : 1H-Imidazole derivatives are widely used as ligands in coordination chemistry due to their ability to coordinate with metal ions. This property allows them to form stable complexes that can be utilized in catalysis and material science.

2. Biological Activity

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics.

3. Medicinal Chemistry

- Therapeutic Potential : Ongoing research is exploring the use of 1H-Imidazole derivatives in treating diseases such as cancer and diabetes. Its ability to interact with biological macromolecules suggests potential as an enzyme inhibitor or modulator.

Industrial Applications

1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-] is also employed in various industrial applications:

- Production of Polymers and Resins : The compound serves as a building block in synthesizing advanced polymers and resins used in coatings and adhesives.

- Material Science : Its unique properties allow for the development of new materials with specific functionalities.

Case Studies

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 1H-Imidazole exhibited potent antimicrobial effects against resistant bacterial strains. The research involved testing various concentrations against pathogens like Staphylococcus aureus and Escherichia coli, showing significant inhibition at low micromolar concentrations.

Case Study 2: Coordination Complexes

Research on coordination complexes formed with 1H-Imidazole derivatives revealed their efficacy in catalyzing organic reactions. For instance, complexes involving transition metals demonstrated enhanced catalytic activity in oxidation reactions compared to traditional catalysts.

Mecanismo De Acción

The mechanism of action of 1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparación Con Compuestos Similares

1,1’-(1,4-Butanediyl)bis[4,5-dihydro-1H-imidazole]: Similar structure but with a butylene bridge instead of an ethylene bridge.

1,2-Bis(imidazol-1’-yl)ethane: Another bis-imidazole compound with a different substitution pattern.

Uniqueness: 1H-Imidazole, 1,1’-(1,2-ethanediyl)bis[4,5-dihydro-] is unique due to its specific ethylene bridge, which imparts distinct chemical and physical properties. This structural feature allows for unique coordination chemistry and potential biological activities not observed in similar compounds .

Actividad Biológica

Overview

1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-] is a chemical compound characterized by its unique structure featuring two imidazole rings linked by an ethylene bridge. Its molecular formula is C8H10N4. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and antitumor properties.

The synthesis of 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-] typically involves the reaction of imidazole with ethylene dibromide under basic conditions. This process employs a nucleophilic substitution mechanism where the nitrogen atoms of the imidazole rings react with carbon atoms from ethylene dibromide. The resulting compound is valuable in various applications across chemistry and biology due to its versatile properties.

Antimicrobial Activity

Research indicates that derivatives of imidazole exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazole derivatives demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Antifungal Activity

Imidazole compounds are also noted for their antifungal properties. A review highlighted that several synthesized derivatives showed promising results against fungal pathogens. For example, compounds similar to 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-] have been tested against Candida albicans and other fungi with varying degrees of success .

Antitumor Activity

Recent studies have focused on the antitumor potential of imidazole derivatives. One study evaluated a series of compounds related to 1H-Imidazole and found that specific derivatives exhibited significant antiproliferative activity against cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). Notably, certain compounds induced apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and death pathways, such as Bax and Bcl-2 .

The biological activity of 1H-Imidazole compounds can be attributed to their ability to interact with various molecular targets:

- Coordination Chemistry : The imidazole rings can coordinate with metal ions, facilitating their role as ligands in biological systems.

- Enzyme Inhibition : These compounds may inhibit specific enzymes critical for cellular processes.

- Cell Membrane Interaction : The hydrophobic properties allow these compounds to integrate into cell membranes, disrupting their integrity and function.

Comparative Analysis

The following table summarizes the biological activities of 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro-] compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Antifungal Activity | Antitumor Activity |

|---|---|---|---|

| 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro- | Moderate | High | Significant |

| 1-(4-substituted phenyl)-2-ethyl Imidazole | High | Moderate | Moderate |

| 2-(4-substituted phenyl)-imidazoles | Moderate | High | Low |

Case Studies

Case Study 1: Antitumor Efficacy

A study published in Molecules evaluated a series of imidazole derivatives for their antitumor activity. Among these compounds, one derivative demonstrated an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a novel anticancer agent .

Case Study 2: Antifungal Screening

In another investigation focusing on antifungal activity against Candida albicans, several derivatives were synthesized and tested. The results indicated that modifications on the imidazole ring significantly influenced antifungal potency, with some compounds exhibiting superior activity compared to traditional antifungal agents .

Propiedades

IUPAC Name |

1-[2-(4,5-dihydroimidazol-1-yl)ethyl]-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-3-11(7-9-1)5-6-12-4-2-10-8-12/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQVRYFNGBGHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=N1)CCN2CCN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473042 | |

| Record name | 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-02-6 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[4,5-dihydro-1H-imidazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1,1'-(1,2-ethanediyl)bis[4,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.